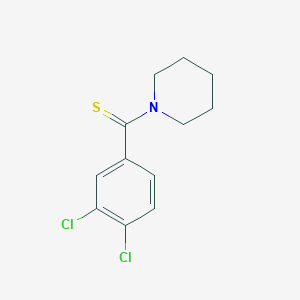
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione is an organic compound that features a dichlorophenyl group and a piperidinyl group connected via a methanethione linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(piperidin-1-yl)methanethione typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently reacts with carbon disulfide to yield the desired methanethione compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: (3,4-Dichlorophenyl)(piperidin-1-yl)methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3,4-Dichlorophenyl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dichlorophenyl)(piperidin-1-yl)methane: Similar structure but lacks the methanethione group.
(3,4-Dichlorophenyl)(piperidin-1-yl)ethanone: Contains a ketone group instead of a methanethione group.
(3,4-Dichlorophenyl)(piperidin-1-yl)ethanol: Contains a hydroxyl group instead of a methanethione group.
Uniqueness
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic development.
Propiedades
Número CAS |
72116-33-7 |
|---|---|
Fórmula molecular |
C12H13Cl2NS |
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C12H13Cl2NS/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Clave InChI |
WCORKZMJTUILJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=S)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
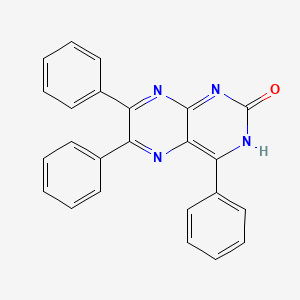

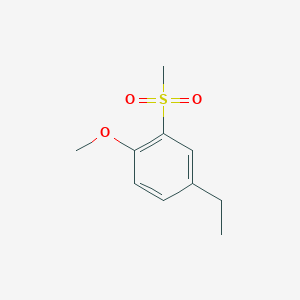
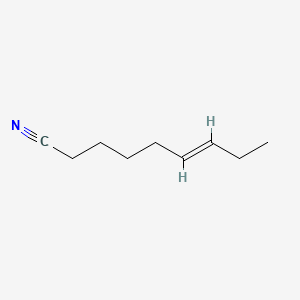
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)


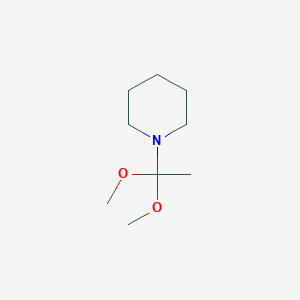

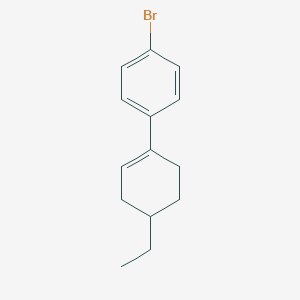
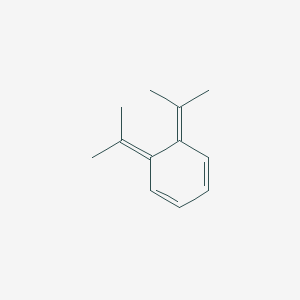
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
